molecular formula C30H28N2O6 B2618373 N-[3,3'-DIMETHOXY-4'-(4-METHOXYBENZAMIDO)-[1,1'-BIPHENYL]-4-YL]-4-METHOXYBENZAMIDE CAS No. 136423-48-8

N-[3,3'-DIMETHOXY-4'-(4-METHOXYBENZAMIDO)-[1,1'-BIPHENYL]-4-YL]-4-METHOXYBENZAMIDE

Cat. No.: B2618373
CAS No.: 136423-48-8
M. Wt: 512.562
InChI Key: BMRMZDQPAPLJEN-UHFFFAOYSA-N
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Description

N-[3,3'-Dimethoxy-4'-(4-Methoxybenzamido)-[1,1'-Biphenyl]-4-yl]-4-Methoxybenzamide is a high-purity synthetic organic compound designed for research and development applications. This sophisticated molecule belongs to a class of compounds featuring a biphenyl core structure, a scaffold known for its utility in advanced material science and as a building block in pharmaceutical research . The structure is further functionalized with multiple methoxy groups and benzamide moieties, which can be critical for modulating the compound's electronic properties, binding affinity, and overall reactivity in various experimental contexts. Researchers can leverage this compound in exploring novel chemical spaces, particularly in the development of specialized organic materials or as a key intermediate in complex multi-step syntheses. The presence of the benzamide group makes it a candidate for investigations in chemical biology, where it could serve as a precursor for molecular probes. Compounds with similar dimethoxybiphenyl backbones have been identified as important intermediates with potential herbicidal activity by acting as protoporphyrinogen oxidase inhibitors, suggesting this compound may hold value in agrochemical research . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions. For specific data on solubility, stability, and storage conditions, please contact our technical support team.

Properties

IUPAC Name

4-methoxy-N-[2-methoxy-4-[3-methoxy-4-[(4-methoxybenzoyl)amino]phenyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O6/c1-35-23-11-5-19(6-12-23)29(33)31-25-15-9-21(17-27(25)37-3)22-10-16-26(28(18-22)38-4)32-30(34)20-7-13-24(36-2)14-8-20/h5-18H,1-4H3,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRMZDQPAPLJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,3’-DIMETHOXY-4’-(4-METHOXYBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-4-METHOXYBENZAMIDE typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Amidation: The benzamido groups are introduced through an amidation reaction, where an amine reacts with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the benzamido groups, potentially converting them to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced benzamido derivatives.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may serve as probes or inhibitors for studying enzyme functions and protein interactions due to their ability to interact with biological macromolecules.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism by which N-[3,3’-DIMETHOXY-4’-(4-METHOXYBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-4-METHOXYBENZAMIDE exerts its effects depends on its interaction with specific molecular targets. The methoxy and benzamido groups can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The biphenyl core provides a rigid scaffold that can fit into hydrophobic pockets of target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Functional Groups Molecular Formula Molecular Weight Key Structural Features
Target Compound Methoxy, Benzamide C28H26N2O6 486.52 Biphenyl core with dual benzamide and methoxy substituents.
N-[(4'-Methoxy[1,1'-biphenyl]-4-yl)sulfonyl]phenylalanine Sulfonyl, Methoxy, Amino acid C22H21NO5S 411.47 Biphenyl sulfonyl group linked to phenylalanine; lacks benzamide moieties.
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones Triazole, Sulfonyl, Halogens Varies (X = H, Cl, Br) ~450–500 (estimated) Triazole-thione core with halogenated aryl groups; distinct heterocyclic architecture.
N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide Trifluoromethyl, Pyrimidinyl, Pyrrolidinyl C32H33F3N8O 626.65 Trifluoromethyl and pyrimidine substituents; complex tertiary amine linkage.

Key Observations :

  • The target compound’s dual benzamide groups distinguish it from sulfonamide or triazole-based analogs .
  • Methoxy substituents may improve solubility compared to halogenated (Cl, Br) or trifluoromethyl-containing compounds .

Spectral and Physicochemical Properties

Infrared (IR) Spectroscopy:
  • The target’s benzamide groups are expected to show strong C=O stretching at 1660–1680 cm⁻¹ , consistent with analogous hydrazinecarbothioamides .
  • Absence of S–H stretches (~2500–2600 cm⁻¹) confirms the lack of thiol tautomers, similar to triazole-thiones in .
Solubility and Reactivity:
  • Methoxy groups likely enhance aqueous solubility compared to halogenated derivatives (e.g., ’s Cl/Br-substituted compounds) .
  • The planar biphenyl backbone may facilitate π-π stacking, a property shared with ’s π-conjugated biphenyl amines .

Biological Activity

N-[3,3'-Dimethoxy-4'-(4-methoxybenzamido)-[1,1'-biphenyl]-4-yl]-4-methoxybenzamide is a compound of interest in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for N-[3,3'-dimethoxy-4'-(4-methoxybenzamido)-[1,1'-biphenyl]-4-yl]-4-methoxybenzamide is C30H28N2O6C_{30}H_{28}N_{2}O_{6}. The compound features multiple methoxy groups and a biphenyl structure, which may influence its biological interactions.

PropertyValue
Molecular Weight516.56 g/mol
LogP4.25
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds5

Pharmacological Effects

Research indicates that N-[3,3'-dimethoxy-4'-(4-methoxybenzamido)-[1,1'-biphenyl]-4-yl]-4-methoxybenzamide exhibits various biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The biphenyl structure is known to interact with cellular pathways involved in tumor proliferation.
  • Anti-inflammatory Properties : The methoxy groups in the structure are associated with anti-inflammatory effects. This compound may modulate inflammatory cytokines, although specific mechanisms remain to be fully elucidated.
  • Neuroprotective Effects : Some research has indicated potential neuroprotective properties, possibly through antioxidant mechanisms or modulation of neurotransmitter systems.

The exact mechanisms by which N-[3,3'-dimethoxy-4'-(4-methoxybenzamido)-[1,1'-biphenyl]-4-yl]-4-methoxybenzamide exerts its effects are still under investigation. Potential mechanisms include:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit specific kinases involved in cancer cell signaling pathways.
  • Receptor Modulation : The compound may interact with various receptors, including those involved in inflammation and pain pathways.

Study 1: Antitumor Activity Assessment

In a study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of the compound on human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that further investigation into the compound's mechanism of action was warranted due to its promising results in vitro.

Study 2: Anti-inflammatory Mechanism Exploration

Another study explored the anti-inflammatory properties of this compound using an animal model of arthritis. Administration of N-[3,3'-dimethoxy-4'-(4-methoxybenzamido)-[1,1'-biphenyl]-4-yl]-4-methoxybenzamide resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. Histological analysis showed reduced synovial inflammation compared to control groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[3,3'-dimethoxy-4'-(4-methoxybenzamido)-[1,1'-biphenyl]-4-yl]-4-methoxybenzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Coupling reactions (e.g., Suzuki-Miyaura for biphenyl formation) under palladium catalysis .
  • Amidation steps using activated carboxylic acid derivatives (e.g., acyl chlorides) with amines under reflux in aprotic solvents like dichloromethane or THF .
  • Protection/deprotection of methoxy groups to ensure regioselectivity, often employing trimethylsilyl chloride (TMSCl) or boron tribromide (BBr3) .
  • Purification via column chromatography or recrystallization, monitored by TLC .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • <sup>1</sup>H and <sup>13</sup>C NMR : To confirm methoxy groups, biphenyl linkage, and benzamide substituents. Aromatic proton splitting patterns are key .
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass verification .
  • HPLC : To assess purity (>95% required for biological assays) .
  • IR Spectroscopy : To identify amide C=O stretching (~1650 cm<sup>-1</sup>) and methoxy C-O bonds (~1250 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthetic yield?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Statistical tools (e.g., ANOVA) identify significant factors .
  • In-line monitoring : Employ techniques like ReactIR to track reaction progression in real time .
  • Solvent screening : Polar aprotic solvents (e.g., acetonitrile) may enhance amidation efficiency .

Q. How to address contradictions in biological activity data across studies (e.g., varying IC50 values)?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines, incubation times, and controls. For example, discrepancies in kinase inhibition assays may arise from ATP concentration differences .
  • Compound purity : Impurities >5% can skew results; re-purify via preparative HPLC .
  • Solubility considerations : Use DMSO stocks at standardized concentrations (<0.1% v/v to avoid cytotoxicity) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases or GPCRs). Focus on hydrogen bonding with methoxy/amide groups .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories (software: GROMACS) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with activity trends .

Q. What strategies enable regioselective functionalization of the biphenyl core?

  • Methodological Answer :

  • Directed ortho-metalation : Use directing groups (e.g., amides) to install substituents at specific positions .
  • Protection strategies : Temporarily block reactive sites (e.g., methoxy groups) with TMSCl during halogenation .
  • Cross-coupling optimization : Select catalysts (e.g., Pd(PPh3)4) for selective C-C bond formation .

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